Isotridecyl chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isotridecyl chloroformate is an organic compound with the chemical formula C14H27ClO2. It belongs to the class of chloroformates, which are esters of chloroformic acid. Chloroformates are known for their reactivity and are commonly used as reagents in organic synthesis .
Preparation Methods
Isotridecyl chloroformate can be synthesized through the reaction of isotridecyl alcohol with phosgene (COCl2). The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows:
C13H27OH+COCl2→C14H27ClO2+HCl
Industrial production methods often involve continuous flow reactors to ensure efficient mixing and temperature control. The reaction conditions usually include low temperatures to prevent decomposition and side reactions .
Chemical Reactions Analysis
Isotridecyl chloroformate undergoes several types of chemical reactions, including:
-
Substitution Reactions: : It reacts with amines to form carbamates and with alcohols to form carbonate esters. For example:
- Reaction with amines:
C14H27ClO2+RNH2→C14H27NHCO2R+HCl
- Reaction with alcohols:
C14H27ClO2+ROH→C14H27ORCO2R+HCl
- Reaction with amines:
-
Hydrolysis: : In the presence of water, this compound hydrolyzes to form isotridecyl alcohol, carbon dioxide, and hydrochloric acid:
C14H27ClO2+H2O→C13H27OH+CO2+HCl
-
Oxidation and Reduction: : While specific oxidation and reduction reactions of this compound are less common, it can participate in redox reactions under certain conditions .
Scientific Research Applications
Isotridecyl chloroformate has various applications in scientific research, including:
Organic Synthesis: It is used as a reagent for introducing the chloroformate group into organic molecules, which can be further transformed into carbamates, carbonates, and other derivatives.
Polymer Chemistry: It is employed in the synthesis of polymers and copolymers, where it acts as a cross-linking agent or a building block for more complex structures.
Bioconjugation: In biochemistry, this compound is used to modify biomolecules, such as proteins and peptides, to study their functions and interactions.
Analytical Chemistry: It serves as a derivatization agent in chromatography to enhance the detection and quantification of various compounds.
Mechanism of Action
The mechanism of action of isotridecyl chloroformate involves its reactivity with nucleophiles, such as amines and alcohols. The chloroformate group (ROC(O)Cl) is highly electrophilic, making it susceptible to nucleophilic attack. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid to form the final product .
Comparison with Similar Compounds
Isotridecyl chloroformate can be compared with other chloroformates, such as methyl chloroformate, ethyl chloroformate, and benzyl chloroformate. While all these compounds share similar reactivity patterns, this compound is unique due to its longer alkyl chain, which imparts different physical properties, such as higher boiling point and increased hydrophobicity .
Similar Compounds
- Methyl chloroformate (CH3OCOCl)
- Ethyl chloroformate (C2H5OCOCl)
- Benzyl chloroformate (C6H5CH2OCOCl)
- Isopropyl chloroformate (C3H7OCOCl)
These compounds are used in various applications, including organic synthesis, polymer chemistry, and bioconjugation, similar to this compound .
Properties
CAS No. |
84000-61-3 |
---|---|
Molecular Formula |
C14H27ClO2 |
Molecular Weight |
262.81 g/mol |
IUPAC Name |
11-methyldodecyl carbonochloridate |
InChI |
InChI=1S/C14H27ClO2/c1-13(2)11-9-7-5-3-4-6-8-10-12-17-14(15)16/h13H,3-12H2,1-2H3 |
InChI Key |
MLCHMHVHGWFCII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCOC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.